molecular formula C24H17Cl2N3O3 B4621093 N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide

N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B4621093
M. Wt: 466.3 g/mol
InChI Key: BLXPGRBANHGTMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, starting from appropriate precursors such as carbohydrazones and thioglycolic acid in DMF (Dimethylformamide). An intermediate compound, such as N'-(benzylidene)-5-(benzofuran-2-yl)-1phenyl-1H-pyrazole-3-carbohydrazides, is often obtained by condensation of related carbohydrazides with substituted aromatic aldehydes in ethanol. The structures of newly synthesized compounds are confirmed through various spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, often substituted with various functional groups that significantly influence the compound's properties and reactivity. Structural elucidation is commonly achieved through single crystal X-ray diffraction studies. These studies reveal detailed geometric parameters, such as bond lengths and angles, and provide insights into the compound's conformation and stereochemistry. Advanced techniques like Hirshfeld surface analysis are used to visualize intermolecular interactions and assess the crystal packing, contributing to the understanding of the compound's stability and behavior in solid state (Kumara et al., 2018).

Scientific Research Applications

Molecular Interactions and Drug Development

  • A study by Shim et al. (2002) investigates the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, offering insights into the structural requirements and conformational analysis for receptor binding. This research highlights the importance of pyrazole derivatives in developing pharmacophore models for drug design, especially for targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Characterization

  • The synthesis and characterization of novel pyrazole derivatives with potential antimicrobial properties are detailed by Idrees et al. (2019). Their work underscores the role of pyrazole compounds in synthesizing new molecules with potential therapeutic applications, particularly in combating microbial resistance (Idrees et al., 2019).

Antimicrobial and Anti-proliferative Activities

  • Research on the synthesis and antimycobacterial screening of pyrazole amide derivatives by Nayak et al. (2016) shows significant lead molecules against Mycobacterium tuberculosis, indicating the potential of such derivatives in developing antitubercular agents (Nayak et al., 2016).
  • Another study explores the synthesis and evaluation of benzothiazole derivatives as potent antitumor agents, based on a pyrazole carboxylic acid derivative, demonstrating the utility of these compounds in cancer research and potential therapeutic applications (Yoshida et al., 2005).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O3/c25-16-7-8-19(26)20(13-16)27-24(30)18-14-29(17-4-2-1-3-5-17)28-23(18)15-6-9-21-22(12-15)32-11-10-31-21/h1-9,12-14H,10-11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXPGRBANHGTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide

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